molecular formula C21H17N5O4S B10940930 8,9-Dimethyl-2-{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Dimethyl-2-{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10940930
M. Wt: 435.5 g/mol
InChI Key: QWZJZXLWONZWBJ-UHFFFAOYSA-N
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Description

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production also incorporates purification steps such as crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

What sets [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYL-4-NITROPHENYL) ETHER apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

11,12-dimethyl-4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17N5O4S/c1-11-8-14(4-6-16(11)26(27)28)29-9-15-5-7-17(30-15)19-23-20-18-12(2)13(3)31-21(18)22-10-25(20)24-19/h4-8,10H,9H2,1-3H3

InChI Key

QWZJZXLWONZWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C)[N+](=O)[O-]

Origin of Product

United States

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